1,2,5-Oxadiazole-3-carboxaldehyde, 4-phenyl-, 2-oxide
Description
1,2,5-Oxadiazole-3-carboxaldehyde, 4-phenyl-, 2-oxide is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core substituted with a phenyl group at position 4 and a carboxaldehyde (-CHO) group at position 3. The 2-oxide designation indicates the presence of an oxygen atom in the oxadiazole ring, enhancing its electronic delocalization and stability . This compound belongs to the furazan family, known for their applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
Properties
IUPAC Name |
2-oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-6-8-9(10-14-11(8)13)7-4-2-1-3-5-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNADPGXJASGIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NO[N+](=C2C=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438521 | |
| Record name | 2-oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135733-34-5 | |
| Record name | 2-oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-formyl-4-phenyl-1,2,5-oxadiazole 2-oxide typically involves multiple steps. One common method includes the following steps :
Formation of the Oxadiazole Ring: The initial step involves the cyclization of a suitable precursor, such as a hydrazide, with an appropriate aldehyde under acidic conditions to form the oxadiazole ring.
Introduction of the Formyl Group: The formyl group can be introduced through a Vilsmeier-Haack reaction, where the oxadiazole derivative is treated with a formylating agent like DMF and POCl3.
Phenyl Substitution: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction, where the oxadiazole derivative is reacted with a phenyl halide in the presence of a base.
Industrial Production Methods
The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-formyl-4-phenyl-1,2,5-oxadiazole 2-oxide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 3-carboxy-4-phenyl-1,2,5-oxadiazole 2-oxide.
Reduction: 3-hydroxymethyl-4-phenyl-1,2,5-oxadiazole 2-oxide.
Substitution: Various substituted derivatives, such as 3-formyl-4-nitrophenyl-1,2,5-oxadiazole 2-oxide.
Scientific Research Applications
Scientific Research Applications
1,2,5-Oxadiazole-3-carboxaldehyde, 4-phenyl-, 2-oxide and its derivatives have applications in:
- Chemistry It can be used as a building block in synthesizing complex heterocyclic compounds.
- Biology This compound has demonstrated potential as a cytotoxic agent in hypoxic conditions, making it a candidate for cancer research .
- Medicine Derivatives are being investigated for their antimicrobial and anti-inflammatory properties.
- Industry Due to its stability and reactivity, it is useful in developing high-energy materials and explosives.
Detailed Applications
Case Studies
- Selective Hypoxic Cell Cytotoxins: Several new 1,2,5-oxadiazole N-oxide derivatives and some deoxygenated analogues were synthesized and tested as potential selective hypoxic cell cytotoxins .
- Cytotoxic Activity: 3-Cyano-N2-oxide-4-phenyl-1,2,5-oxadiazole showed the best cytotoxic activity in oxia. The cytotoxicity observed for these derivatives could be explained in terms of the electronic characteristics of the 1,2,5-oxadiazole substituents .
- Anti-cancer research: 1,2,5-oxadiazole N-oxide derivatives has shown potential as a cytotoxic agent in hypoxic conditions, making it a candidate for cancer research . The formyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to cytotoxic effects. The compound’s ability to generate reactive oxygen species (ROS) under hypoxic conditions contributes to its cytotoxicity. The molecular targets include enzymes involved in cellular respiration and DNA replication.
Products Formed
- Oxidation: 3-carboxy-4-phenyl-1,2,5-oxadiazole 2-oxide.
- Reduction: 3-hydroxymethyl-4-phenyl-1,2,5-oxadiazole 2-oxide.
- Substitution: Various substituted derivatives, such as 3-formyl-4-nitrophenyl-1,2,5-oxadiazole 2-oxide.
Mechanism of Action
The mechanism of action of 3-formyl-4-phenyl-1,2,5-oxadiazole 2-oxide involves its interaction with cellular components. The formyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to cytotoxic effects. The compound’s ability to generate reactive oxygen species (ROS) under hypoxic conditions contributes to its cytotoxicity. The molecular targets include enzymes involved in cellular respiration and DNA replication .
Comparison with Similar Compounds
Table 1: Comparison of Key Properties
* Calculated based on structural analogy to .
Substituent Effects on Physicochemical Properties
- Phenyl vs. Propyl (Aliphatic vs. Aromatic): The phenyl-substituted compound exhibits greater rigidity and lipophilicity compared to the propyl analogue, which has higher conformational flexibility and lower melting points due to weaker intermolecular forces .
- Chloromethyl Group: The chloromethyl derivative (CAS 184581-05-3) introduces electrophilic reactivity, enabling facile substitution reactions (e.g., SN2 mechanisms). Its smaller size reduces steric hindrance but increases molecular polarity compared to phenyl .
- Amino-Carboxylic Acid Functionality: The amino and carboxylic acid groups in CAS 300586-80-5 enhance water solubility and hydrogen-bonding capacity, making it suitable for aqueous-phase reactions. However, the absence of an aldehyde group limits its utility in condensation reactions .
Reactivity and Stability
- Aldehyde Group: All carboxaldehyde derivatives share reactivity at the -CHO site. However, steric effects from the phenyl group in the target compound may slow nucleophilic additions compared to the smaller chloromethyl or propyl analogues.
- Oxadiazole-2-oxide Ring: The 2-oxide moiety stabilizes the ring through resonance but may increase susceptibility to reduction under acidic or reductive conditions.
Biological Activity
Overview
1,2,5-Oxadiazole-3-carboxaldehyde, 4-phenyl-, 2-oxide (CAS No. 135733-34-5) is a heterocyclic compound characterized by a five-membered ring containing nitrogen and oxygen atoms. This compound has garnered attention in various fields of biological research due to its potential applications in medicinal chemistry, particularly as a cytotoxic agent and for its antimicrobial properties.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 190.158 g/mol |
| CAS Number | 135733-34-5 |
| Synonyms | 3-formyl-4-phenyl-1,2,5-oxadiazole 2-oxide; CHEMBL567637 |
The biological activity of this compound is primarily linked to its ability to interact with cellular components. The formyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to cytotoxic effects. Additionally, the compound can generate reactive oxygen species (ROS) under hypoxic conditions, which contributes to its cytotoxicity. This mechanism suggests potential applications in cancer therapy.
Cytotoxicity
Research indicates that 1,2,5-Oxadiazole-3-carboxaldehyde, 4-phenyl-, 2-oxide exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Study on Hypoxic Conditions : In a study examining the effects of the compound under hypoxic conditions, it was found to induce apoptosis in cancer cells by increasing ROS levels and disrupting mitochondrial function.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that derivatives of this oxadiazole exhibit inhibitory effects against a range of bacterial strains. For example:
- In Vitro Studies : Derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .
Case Studies
- Cytotoxicity in Cancer Cells :
- Antimicrobial Activity :
Comparative Analysis with Similar Compounds
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 1,2,4-Oxadiazole | Moderate cytotoxicity | Different electronic properties |
| 1,3,4-Oxadiazole | Antimicrobial properties | Known for applications in medicinal chemistry |
| 1,2,3-Oxadiazole | Limited biological studies | Unique chemical properties |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,2,5-oxadiazole-3-carboxaldehyde, 4-phenyl-, 2-oxide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of oxadiazole derivatives typically involves cyclization reactions of precursor nitriles or amidoximes. For example, substituted oxadiazoles can be synthesized via nucleophilic substitution or condensation reactions under controlled pH and temperature. A documented approach involves reacting hydroxylamine derivatives with carbonyl-containing precursors in polar aprotic solvents (e.g., DMF) with bases like cesium carbonate to facilitate cyclization . Reaction conditions such as temperature (room temperature vs. reflux) and solvent polarity significantly impact yield, with DMF often favoring higher conversions due to its ability to stabilize intermediates .
Q. Which spectroscopic techniques are most effective for characterizing the structure of 1,2,5-oxadiazole-3-carboxaldehyde derivatives, and what key spectral markers should be prioritized?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming regiochemistry. The aldehyde proton in -NMR typically appears as a singlet near δ 9.8–10.2 ppm, while the oxadiazole ring protons resonate between δ 7.5–8.5 ppm. Infrared (IR) spectroscopy identifies the aldehyde C=O stretch (~1700 cm) and N-O stretching (~1250 cm) from the oxide group. Mass spectrometry (HRMS) confirms molecular ion peaks and fragmentation patterns, particularly the loss of the aldehyde group (M–CHO) .
Q. What are the stability profiles of 1,2,5-oxadiazole-3-carboxaldehyde under varying storage conditions, and how should samples be handled to prevent degradation?
- Methodological Answer : Oxadiazole aldehydes are sensitive to moisture and light. Stability studies indicate that storage in amber vials under inert gas (argon/nitrogen) at –20°C minimizes hydrolysis of the aldehyde group. Accelerated degradation experiments under elevated humidity (≥60% RH) show a 15–20% loss of purity over 30 days, emphasizing the need for desiccants in long-term storage .
Advanced Research Questions
Q. How do computational methods such as DFT aid in understanding the electronic properties and reactivity of 1,2,5-oxadiazole-3-carboxaldehyde derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations reveal the electron-withdrawing effect of the aldehyde and N-oxide groups, which polarize the oxadiazole ring. HOMO-LUMO gaps (~4.2 eV) suggest moderate reactivity toward nucleophilic attack at the aldehyde carbon. Molecular electrostatic potential (MEP) maps highlight electrophilic regions, guiding predictions for regioselective functionalization .
Q. What strategies can resolve contradictions in reported biological activities of 1,2,5-oxadiazole derivatives, particularly regarding enzyme inhibition versus cytotoxicity?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line specificity, concentration ranges). A systematic approach involves:
- Dose-response profiling : Testing compounds across logarithmic concentrations (1 nM–100 µM) to differentiate cytotoxic vs. target-specific effects.
- Off-target screening : Using kinase/phosphatase panels to identify non-specific interactions.
- Structural analogs : Comparing bioactivity of derivatives with/without the N-oxide group to isolate pharmacophores. For example, removal of the phenyl group reduces cytotoxicity but preserves enzyme inhibition .
Q. What are the mechanistic implications of substituent effects on the regioselectivity of nucleophilic additions to 1,2,5-oxadiazole-3-carboxaldehyde?
- Methodological Answer : The aldehyde group’s position adjacent to the N-oxide creates a conjugated system that directs nucleophiles (e.g., amines, hydrazines) to the β-carbon of the oxadiazole. Steric effects from the 4-phenyl group favor axial attack, as shown in kinetic studies with substituted anilines. Isotopic labeling () experiments confirm that N-oxide participation stabilizes transition states during addition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
